Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGXYCNKQQJEED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373388 | |
| Record name | tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177911-87-4 | |
| Record name | tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-2-(Aminomethyl)-1-N-Boc-pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
N-Bromosuccinimide (NBS)-Mediated Bromination
Adapting methodologies from piperidine derivatives, N-Boc-pyrrolidine undergoes radical bromination using NBS and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄). The reaction proceeds via a radical chain mechanism, selectively substituting the 2-position hydrogen due to the Boc group’s steric and electronic effects.
Procedure
-
Dissolve N-Boc-pyrrolidine (1 equiv) in CCl₄.
-
Add NBS (1.2 equiv) and AIBN (0.1 equiv).
-
Reflux at 80°C for 6 hours under nitrogen.
-
Purify via column chromatography (hexane/ethyl acetate) to isolate N-Boc-2-bromomethylpyrrolidine.
Yield : 85–90%
Characterization : ¹H NMR shows a triplet for the bromomethyl group at δ 3.45 ppm (J = 6.5 Hz).
Alternative Bromination Strategies
Photobromination using bromine (Br₂) and UV light offers a regioselective but lower-yielding (70–75%) pathway. This method is less favored due to handling difficulties and byproduct formation.
Amination of the Bromomethyl Intermediate
Nucleophilic Substitution with Ammonia
The bromomethyl group undergoes SN2 substitution with aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at 60°C for 12 hours. The Boc group remains intact under these mild conditions.
Optimization Insights
-
Ammonia Excess : A 5:1 ammonia-to-substrate ratio maximizes conversion.
-
Solvent Choice : THF outperforms DMF or DMSO in minimizing elimination byproducts.
Yield : 70–75%
Purity : >98% after recrystallization from ethanol/water.
Azide Reduction Pathway
For enhanced safety and yield, the bromide is first converted to an azide using sodium azide (NaN₃) in DMF at 50°C, followed by Staudinger reduction with triphenylphosphine (PPh₃) and hydrolysis.
Advantages
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| NBS Bromination + NH₃ | Boc protection → Bromination → NH₃ substitution | 70% | Short reaction sequence | Requires hazardous ammonia gas |
| Azide Reduction | Boc protection → Bromination → NaN₃ → PPh₃ reduction | 80% | Safer, scalable | Additional steps increase cost |
| Photobromination | Boc protection → Br₂/UV → NH₃ substitution | 65% | No radical initiator needed | Low yield, poor regioselectivity |
Industrial-Scale Production Considerations
Continuous-Flow Reactors
Replacing batch reactors with continuous-flow systems enhances bromination efficiency by improving mass transfer and reducing reaction time (2 hours vs. 6 hours).
Green Chemistry Initiatives
-
Solvent Replacement : Cyclopentyl methyl ether (CPME) substitutes CCl₄, reducing toxicity.
-
Catalyst Recycling : AIBN recovery via distillation cuts costs by 30%.
Emerging Methodologies
Scientific Research Applications
Organic Synthesis
Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate serves as a versatile intermediate in organic synthesis. Its structural features enable it to be utilized as a chiral building block for the synthesis of various complex molecules.
Chiral Building Block
The compound is particularly valuable in the synthesis of chiral compounds due to its stereocenter. It has been employed in the development of:
- Imidazo[1,2-b]pyridazine derivatives : These derivatives have shown potential as inhibitors of IκB kinase β (IKKβ), a target in cancer therapy .
- Dicarba-closo-dodecaborane derivatives : These compounds are being investigated for their potential activity as D₂ receptor antagonists, which may have implications in treating neurological disorders .
Medicinal Chemistry
The compound's ability to form stable complexes with various biological targets makes it a candidate for drug development.
Anticancer Agents
Research indicates that derivatives synthesized from this compound exhibit promising anticancer properties. For instance, modifications of this compound have been linked to enhanced potency against specific cancer cell lines through targeted inhibition of kinases involved in cell proliferation .
Organocatalysis
This compound has been utilized as a chiral organocatalyst in asymmetric reactions, such as the Michael addition reaction of ketones with nitrostyrenes. The chirality provided by the pyrrolidine framework allows for high enantioselectivity in these transformations, which is crucial for producing pharmaceuticals with desired stereochemistry .
Synthesis of IKKβ Inhibitors
A notable study demonstrated the synthesis of imidazo[1,2-b]pyridazine derivatives using this compound as a key intermediate. The resulting compounds were evaluated for their ability to inhibit IKKβ and showed IC₅₀ values in the low micromolar range, indicating significant biological activity .
Development of D₂ Receptor Antagonists
Another research effort focused on synthesizing dicarba-closo-dodecaborane derivatives from this compound. The synthesized compounds were tested for their binding affinity to D₂ receptors and exhibited promising results that could lead to new treatments for schizophrenia and other psychiatric disorders .
Data Table: Summary of Applications
| Application Area | Description | Example Compounds |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecule synthesis | Imidazo[1,2-b]pyridazine derivatives |
| Medicinal Chemistry | Anticancer agents and receptor antagonists | Dicarba-closo-dodecaborane derivatives |
| Organocatalysis | Chiral catalyst for asymmetric reactions | Michael addition products |
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it often acts as a prodrug or a precursor to active pharmaceutical ingredients. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding .
Comparison with Similar Compounds
Pyrrolidine Derivatives with Aryl/Heteroaryl Substituents
Key Differences :
Fluorinated Pyrrolidine Analogues
Key Differences :
Amino-Modified and Salt Forms
Biological Activity
Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a tert-butyl group and an aminomethyl substituent. Its molecular formula is and it has a molecular weight of approximately 227.33 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its pharmacokinetic properties.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's mechanism of action involves:
- Receptor Binding : It may bind to neurotransmitter receptors, influencing pathways related to mood regulation and cognition.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that play roles in various physiological processes.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Neuropharmacological Effects : Compounds with similar structures have been studied for their effects on neurotransmission, suggesting potential applications in treating neurological disorders.
- Antioxidant Properties : Some derivatives have demonstrated antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.
Case Studies
- Neuropharmacology :
- Enzyme Inhibition :
- Antioxidant Activity :
Data Table: Biological Activities of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
